Tyr-Uroguanylin (mouse, rat)

Description

Historical Context of Tyr-Uroguanylin (mouse, rat) Discovery and Characterization

The journey to understanding Tyr-Uroguanylin began with the foundational discoveries of its parent peptides. Guanylin (B122020) was first isolated from rat intestine in 1992, followed by the isolation of uroguanylin (B126073) from opossum urine in 1993. jpp.krakow.plicm.edu.pl Subsequent research focused on identifying and characterizing these peptides across different species.

The specific molecule, Tyr-Uroguanylin (mouse, rat), is an N-terminally extended analog of the native rat uroguanylin-15. oup.com This modified version, which includes an additional tyrosine residue at the N-terminus, was synthesized for research purposes. oup.com The addition of the tyrosine residue facilitates radioiodination, a common laboratory technique used to label peptides for use in radioimmunoassays (RIAs) and receptor-binding studies, which have been instrumental in developing specific antibodies and quantifying the peptide's presence and activity in various tissues. oup.com The characterization of rat uroguanylin was achieved through the isolation of cDNA clones encoding its precursor, preprouroguanylin, and by purifying the mature peptide from the duodenum. physiology.orgphysiology.org

Structural Homologies and Distinctive Features of Tyr-Uroguanylin (mouse, rat) within the Guanylin Family

Guanylin peptides share a conserved structure that is essential for their function. They are characterized by the presence of multiple cysteine residues that form intramolecular disulfide bonds. icm.edu.pl

The biological activity of uroguanylin is critically dependent on its three-dimensional structure, which is stabilized by two intramolecular disulfide bonds. icm.edu.pl These covalent linkages create a specific, compact fold that is necessary for the peptide to bind to and activate the GC-C receptor. researchgate.net In Tyr-Uroguanylin (mouse, rat), these bonds are formed between the cysteine residues at positions 4 and 12, and between the cysteines at positions 7 and 15 (relative to the start of the native peptide sequence). medchemexpress.comrealgenelabs.com The absence of a third disulfide bond, which is present in the more potent bacterial heat-stable enterotoxins, allows for greater conformational flexibility in uroguanylin. nih.gov This flexibility is thought to be related to its pH-dependent activity. pnas.orgnih.gov

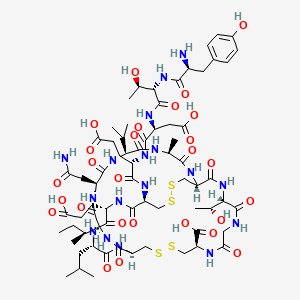

The amino acid sequences for mouse and rat uroguanylin are identical. icm.edu.pl The mature, 15-amino acid form of rat uroguanylin has the sequence TDECELCINVACTGC. physiology.orgphysiology.org Tyr-Uroguanylin (mouse, rat) is a synthetic peptide with an added tyrosine (Tyr) at the N-terminus, resulting in the sequence H-Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH. avantorsciences.combiosynth.com

Within the guanylin family, there is a highly conserved core domain of amino acids, particularly the cysteine residues that form the disulfide bridges. researchgate.net This conservation underscores their fundamental role in maintaining the structural integrity required for receptor activation.

Expression Profiles of Tyr-Uroguanylin (mouse, rat)

The expression of uroguanylin is not uniform throughout the gastrointestinal tract. In both rats and mice, uroguanylin mRNA and the peptide itself are most abundantly expressed in the proximal small intestine, specifically the duodenum and jejunum. icm.edu.plphysiology.orgnih.govnih.gov Its expression levels progressively decrease in the more distal parts of the intestine, such as the ileum and colon. icm.edu.plnih.gov Immunohistochemical studies in rats have identified the uroguanylin-producing cells as a subpopulation of enterochromaffin cells. nih.gov This localization is significant because enterochromaffin cells can secrete substances both apically into the gut lumen and basolaterally into the bloodstream, allowing uroguanylin to act locally as a paracrine factor and systemically as an endocrine hormone. nih.govportlandpress.com This expression pattern contrasts with that of guanylin, which is more abundant in the distal intestine and colon. nih.govicm.edu.plnih.gov

Data Tables

Table 1: Key Properties of Tyr-Uroguanylin (mouse, rat)

| Property | Details | Reference(s) |

| Full Name | Tyrosyl-Uroguanylin (mouse, rat) | avantorsciences.com |

| Amino Acid Sequence | H-Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH | avantorsciences.combiosynth.com |

| Molecular Formula | C₆₉H₁₀₅N₁₇O₂₇S₄ | avantorsciences.combiosynth.com |

| Molecular Weight | 1732.96 g/mol | realgenelabs.comavantorsciences.com |

| Disulfide Bridges | Cys4-Cys12, Cys7-Cys15 (relative to native sequence) | medchemexpress.comrealgenelabs.com |

| Species | Mouse, Rat | avantorsciences.com |

Extra-intestinal Expression (e.g., Kidney, Heart, Central Nervous System, Pancreas, Olfactory Epithelia)

Research has revealed that the expression of uroguanylin is not confined to the gastrointestinal tract. In rats, uroguanylin messenger RNA (mRNA) has been detected in a variety of extra-intestinal tissues. Moderate levels of expression are found in the stomach and kidney, with lesser amounts present in the pancreas, lung, and testis. oup.com This widespread distribution suggests that uroguanylin participates in a broader system of water and electrolyte homeostasis than initially thought. nih.gov

Further studies have confirmed the presence of uroguanylin in the pancreas and kidney. oup.comportlandpress.com In the central nervous system of mice and humans, the GC-C receptor is located in neurons, and uroguanylin has been shown to have effects on astrocyte function, suggesting a role in brain physiology. scientificarchives.comscientificarchives.com The identification of uroguanylin and its receptor in these diverse tissues points to its involvement in various physiological processes beyond the gut, including renal function and neural signaling. frontiersin.orgoup.com

Extra-intestinal Expression of Uroguanylin in Rats

| Tissue | Level of mRNA Expression | Reference |

|---|---|---|

| Stomach | Moderately Abundant | oup.com |

| Kidney | Moderately Abundant | nih.govoup.com |

| Pancreas | Lesser Amounts | nih.govoup.com |

| Lung | Lesser Amounts | nih.govoup.com |

| Testis | Lesser Amounts | oup.com |

Cellular Origin (e.g., Enterochromaffin Cells, Enterocytes)

The cellular source of uroguanylin varies depending on the tissue. In the gastrointestinal tract of rats, uroguanylin has been identified in enteroendocrine cells. oup.com Specifically, within the stomach, uroguanylin is synthesized and co-localized with histamine (B1213489) in enterochromaffin-like (ECL) cells. oup.com In the intestine, uroguanylin-containing cells have been identified as enterochromaffin (EC) cells, which are the most abundant type of enteroendocrine cells. oup.comoup.comportlandpress.com

However, the cellular origin is debated, with some studies suggesting other cell types. In both human and rat duodenum and colon, uroguanylin (GUCA2B/Guca2b) mRNA has been found in dispersed solitary epithelial cells, some of which resemble tuft cells. nih.govresearchgate.net In the rat kidney, uroguanylin is present in the epithelial cells of the distal tubules. oup.com Furthermore, it has been located in the B cells of pancreatic islets. oup.com This diverse cellular distribution underscores the multifaceted role of uroguanylin in endocrine, paracrine, and luminocrine (secretion into a lumen) signaling pathways. oup.com

Cellular Origin of Uroguanylin in Rats

| Tissue | Cell Type | Reference |

|---|---|---|

| Stomach | Enterochromaffin-like (ECL) cells | oup.com |

| Intestine | Enterochromaffin (EC) cells, Dispersed solitary epithelial cells | nih.govoup.comoup.comresearchgate.net |

| Kidney | Tubular epithelial cells (distal tubules) | oup.com |

| Pancreas | B cells (islets) | oup.com |

Properties

Molecular Formula |

C69H105N17O27S4 |

|---|---|

Molecular Weight |

1732.9 g/mol |

IUPAC Name |

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-10-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7-propan-2-yl-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid |

InChI |

InChI=1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,51-,52-,53-,54-/m0/s1 |

InChI Key |

KIPAZOCVWKWHQY-ZLIXNVENSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)O)C(=O)N1)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)N)C)C(C)C)CC(=O)N |

Origin of Product |

United States |

Receptor Interactions and Signal Transduction Mechanisms of Tyr Uroguanylin Mouse, Rat

Guanylate Cyclase-C (GC-C) Receptor Activation

The primary receptor for uroguanylin (B126073) is the membrane-bound Guanylate Cyclase-C (GC-C). nih.govjpp.krakow.plnih.govfrontiersin.org This receptor is predominantly expressed on the apical membrane of intestinal epithelial cells. jpp.krakow.plphysiology.orgnih.gov

Ligand Binding and Receptor Activation Cascade

The binding of Tyr-Uroguanylin to the extracellular domain of the GC-C receptor initiates a conformational change in the receptor protein. nih.gov This allosteric modification activates the intracellular guanylate cyclase domain of the receptor. physiology.org The activation of this enzymatic domain leads to the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). jpp.krakow.plnih.gov

Intracellular Cyclic Guanosine Monophosphate (cGMP) Production

The activation of GC-C by Tyr-Uroguanylin results in a significant increase in the intracellular concentration of the second messenger, cGMP. jpp.krakow.plphysiology.orgnih.govnih.govfrontiersin.org This accumulation of cGMP is a critical step in the signal transduction cascade, mediating the downstream effects of the hormone. physiology.orgfrontiersin.org The levels of cGMP can be influenced by the pH of the local environment; for instance, uroguanylin is more potent in stimulating cGMP production at a more acidic pH. physiology.orgphysiology.org

Downstream cGMP-Dependent Signaling Pathways (e.g., Protein Kinase G II)

The elevated intracellular cGMP primarily activates cGMP-dependent protein kinase II (PKG II). jpp.krakow.plnih.govjpp.krakow.plnih.gov PKG II is a key effector molecule that phosphorylates various target proteins, thereby modulating their activity and leading to the physiological responses associated with Tyr-Uroguanylin. jpp.krakow.plnih.gov

Activation of Ion Channels and Transporters (e.g., CFTR, Na+/H+ exchanger, SLC26 family)

The activation of PKG II by the Tyr-Uroguanylin/GC-C/cGMP signaling axis has profound effects on several ion channels and transporters in the intestinal epithelium. jpp.krakow.plnih.gov

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PKG II activation leads to the stimulation of the CFTR, an anion channel. jpp.krakow.plphysiology.orgjpp.krakow.plnih.gov This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. jpp.krakow.plphysiology.orgjpp.krakow.plnih.govnih.gov

Na+/H+ Exchanger (NHE): The signaling pathway inhibits the activity of the Na+/H+ exchanger, specifically the NHE2 and NHE3 isoforms. jpp.krakow.pljpp.krakow.plnih.govnih.gov This inhibition reduces the absorption of sodium (Na⁺) and the secretion of hydrogen ions (H⁺). jpp.krakow.pljpp.krakow.plnih.govnih.gov

This coordinated regulation of ion transport leads to a net secretion of fluid into the intestinal lumen, which is crucial for maintaining intestinal pH and fluid homeostasis. jpp.krakow.pljpp.krakow.plnih.govnih.gov

Guanylate Cyclase-D (GC-D) Receptor Activation in Specific Tissues (e.g., Olfactory Epithelia)

In addition to GC-C, Tyr-Uroguanylin can also activate another member of the guanylate cyclase receptor family, Guanylate Cyclase-D (GC-D). nih.gov This receptor is expressed in a specific subset of neurons within the main olfactory epithelium. nih.govnih.gov The activation of GC-D by uroguanylin in these neurons leads to an increase in intracellular cGMP, which in turn gates cyclic nucleotide-gated (CNG) channels, specifically containing the CNGA3 subunit, leading to neuronal depolarization and the generation of action potentials. nih.govnih.gov This suggests a role for uroguanylin as a chemosensory signal in olfaction, potentially conveying information about the social or feeding status of an animal. nih.gov

Guanylate Cyclase-C Independent Signaling Pathways in Renal Context

While the GC-C-mediated pathway is well-established in the intestine, evidence suggests that Tyr-Uroguanylin can also exert its effects through GC-C independent mechanisms, particularly in the kidney. nih.govnih.gov Studies in GC-C deficient mice have shown that the diuretic and natriuretic (salt-excreting) effects of uroguanylin are preserved, indicating the presence of alternative signaling pathways. nih.govfrontiersin.orgnih.govnih.gov

In human proximal tubule cells, uroguanylin has been shown to activate two distinct signaling pathways. nih.gov One is the canonical GC-C/cGMP pathway. The other is a cGMP-independent pathway that is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor. nih.govnih.govresearchgate.net In mouse cortical collecting ducts, two signaling pathways for guanylin (B122020) peptides have also been identified. nih.gov One is cGMP- and PKG-dependent but not mediated by GC-C, while the second involves phospholipase A2 and arachidonic acid. nih.gov These findings point to a more complex and multifaceted signaling network for Tyr-Uroguanylin in renal tissues than previously understood.

Evidence for Alternate Receptor Mechanisms (e.g., G-protein coupled receptors)

While the interaction of Tyr-Uroguanylin with GC-C is well-documented, a growing body of evidence suggests the existence of alternative receptor mechanisms, particularly in the kidney. A key observation supporting this is the retained natriuretic and kaliuretic response to uroguanylin in mice genetically engineered to lack the GC-C receptor (GC-C knockout mice). scielo.brscielo.brnih.govscielo.br This finding strongly indicates that uroguanylin can elicit its physiological effects through pathways independent of GC-C.

Further research has pointed towards the potential involvement of G-protein coupled receptors (GPCRs) in mediating these alternative effects. portlandpress.com Studies on human proximal kidney cells have suggested the involvement of a pertussis toxin-sensitive G-protein-coupled receptor in the GC-C-independent signaling of guanylin peptides. nih.gov This is significant as pertussis toxin is a known inhibitor of certain types of G-proteins, providing pharmacological evidence for GPCR involvement.

Adding another layer of complexity, human uroguanylin exists as two distinct conformational isomers, or topoisomers, designated as A and B. ahajournals.org While the A isomer is a potent activator of the intestinal GC-C receptor, the B isomer is a very weak agonist of this receptor. ahajournals.org However, the B isomer demonstrates potent natriuretic activity in the kidney, acting through a receptor with a pharmacological profile that differs from GC-C. ahajournals.org This discovery of functionally distinct topoisomers acting on different receptors in different tissues provides compelling evidence for alternate receptor systems for uroguanylin.

Role of Novel Renal Guanylate Cyclases (e.g., OK-GC)

In the search for alternative receptors for Tyr-Uroguanylin in the kidney, a novel receptor guanylate cyclase, termed OK-GC, was identified and cloned from the opossum kidney. nih.gov This receptor is activated by uroguanylin and the related peptide, guanylin. nih.gov

Structurally, OK-GC shares a high degree of identity (over 90%) with the catalytic domain of intestinal GC-C, the enzyme portion responsible for generating the second messenger cyclic GMP (cGMP). physiology.org However, the extracellular ligand-binding domain of OK-GC shows only about 50% identity with that of intestinal GC-C, suggesting a different mechanism or affinity for ligand binding. physiology.org

The expression of OK-GC mRNA is most abundant in the kidney cortex and intestinal mucosa, with lower levels detected in other tissues. nih.gov The discovery and characterization of OK-GC provide a molecular candidate for the GC-C-independent effects of uroguanylin observed in the kidney. It is proposed that OK-GC participates in a renal-specific mechanism for uroguanylin to regulate urinary sodium, potassium, and water excretion. nih.gov

pH-Dependent Potency and Activity Modulation of Tyr-Uroguanylin (mouse, rat)

The biological activity of Tyr-Uroguanylin is not static but is dynamically modulated by the local chemical environment, most notably by pH. Research has consistently shown that the potency of uroguanylin is significantly influenced by the acidity of its surroundings.

Specifically, acidic conditions markedly enhance the potency of uroguanylin. physiology.org This pH-dependent activity is attributed to the presence of acidic amino acid residues at the N-terminus of the uroguanylin molecule. physiology.org These residues act as a "pH sensor," leading to a conformational change in the peptide at acidic pH that increases its binding affinity for its receptors. physiology.org

In contrast, alkaline conditions tend to decrease the potency of uroguanylin. This differential, pH-dependent activity of uroguanylin compared to its related peptide, guanylin (which is more potent at alkaline pH), suggests a sophisticated mechanism for regulating intestinal fluid and electrolyte transport based on the luminal pH. physiology.org For instance, as acidic chyme moves from the stomach to the duodenum, the increased acidity would enhance the activity of uroguanylin, promoting appropriate physiological responses. physiology.org

Studies using human proximal tubule cells have further illustrated this pH-dependent duality. At an acidic pH of 5.5, uroguanylin activates GC-C and depolarizes the cells. Conversely, at an alkaline pH of 8.0, where its affinity for GC-C is reduced, uroguanylin appears to activate a GC-C independent, G-protein-coupled receptor, leading to hyperpolarization of the cells. This suggests that pH can act as a switch, directing uroguanylin to different signaling pathways with distinct downstream effects.

Table 1: Summary of Tyr-Uroguanylin Receptor Interactions

| Receptor/Mechanism | Location | Evidence | Proposed Role |

|---|---|---|---|

| Guanylate Cyclase C (GC-C) | Intestine, Kidney | Primary, well-established receptor. | Regulation of intestinal secretion and renal electrolyte balance. |

| Alternate Receptor (putative GPCR) | Kidney | Retained response in GC-C knockout mice scielo.brscielo.brnih.govscielo.br; Effects of uroguanylin B isomer ahajournals.org; Pertussis toxin sensitivity. nih.gov | Mediation of GC-C-independent natriuretic and kaliuretic effects. |

| OK-GC | Opossum Kidney | Cloned receptor activated by uroguanylin. nih.gov | Renal-specific regulation of fluid and electrolyte excretion. |

Table 2: pH-Dependent Activity of Tyr-Uroguanylin

| pH Condition | Effect on Tyr-Uroguanylin | Mechanism | Physiological Implication |

|---|---|---|---|

| Acidic (e.g., pH 5.5) | Increased potency and receptor binding affinity. physiology.org | Protonation of N-terminal acidic amino acids leading to a favorable conformational change. physiology.org | Enhanced activity in the acidic environment of the upper small intestine. |

| Alkaline (e.g., pH 8.0) | Decreased potency and receptor binding affinity. physiology.org | Conformational state with lower receptor affinity. | Potential switch to alternative signaling pathways (e.g., GPCR-mediated). |

Physiological Roles and Functional Studies of Tyr Uroguanylin Mouse, Rat

Regulation of Gastrointestinal Fluid and Electrolyte Homeostasis

In the gastrointestinal tract, uroguanylin (B126073) acts as a key paracrine regulator, modulating intestinal fluid and ion transport to maintain homeostasis. jpp.krakow.plnih.gov Following its secretion into the intestinal lumen, it binds to GC-C receptors on the apical surface of epithelial cells. icm.edu.pl The subsequent rise in intracellular cGMP orchestrates a series of events that collectively lead to the secretion of water and electrolytes into the lumen, a process vital for normal gut function. nih.govresearchgate.net

Intestinal Chloride and Bicarbonate Secretion

A primary function of the uroguanylin-GC-C signaling pathway is the stimulation of anion secretion. The increased intracellular cGMP activates protein kinase G II, which in turn phosphorylates and opens the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial chloride channel in the apical membrane of enterocytes. nih.govnih.gov This leads to a significant efflux of chloride ions into the intestinal lumen. nih.gov

In addition to chloride, uroguanylin robustly stimulates the secretion of bicarbonate (HCO3-). icm.edu.plnih.gov Studies using voltage-clamped Ussing chambers on freshly excised mouse intestine have demonstrated that uroguanylin induces substantial short-circuit current (Isc), an indicator of active ion transport. A significant portion of this current is dependent on bicarbonate and persists even after inhibition of the Na+-K+-2Cl- cotransporter with bumetanide, confirming active bicarbonate secretion. physiology.orgnih.gov This effect is particularly pronounced in the duodenum and cecum. physiology.orgnih.gov The secretion of both chloride and bicarbonate creates an osmotic gradient that drives water into the lumen, hydrating the mucosal surface and intestinal contents. researchgate.net

Inhibition of Sodium Absorption

Concurrent with its stimulation of anion secretion, uroguanylin signaling inhibits the absorption of sodium from the intestinal lumen. jpp.krakow.pljpp.krakow.pl This action is primarily mediated by the cGMP-dependent inhibition of the Na+/H+ exchanger (NHE), specifically isoforms like NHE2 and NHE3 located on the apical membrane of intestinal epithelial cells. nih.govportlandpress.com By reducing the activity of this exchanger, uroguanylin decreases the influx of sodium into the enterocytes. nih.gov This dual action—promoting anion and water secretion while simultaneously inhibiting sodium absorption—results in net fluid accumulation in the intestinal lumen, which is critical for preventing hypernatremia (high sodium levels in the blood) following a salty meal. jpp.krakow.plresearchgate.net

Influence on Intestinal pH Regulation

Uroguanylin plays a significant role in regulating the pH of the intestinal microclimate, especially in the proximal small intestine. portlandpress.comfrontiersin.org Its ability to stimulate bicarbonate secretion contributes directly to the neutralization of acidic chyme arriving from the stomach. icm.edu.pl This is crucial for creating an optimal environment for digestive enzymes and for protecting the duodenal mucosa. frontiersin.org

Interestingly, the activity of uroguanylin itself is pH-dependent. Research has shown that uroguanylin is more potent in stimulating its receptor and eliciting a secretory response under acidic conditions (pH 5.0-5.5) compared to alkaline conditions. icm.edu.plnih.govportlandpress.com This property makes it particularly effective in the duodenum. icm.edu.pl By responding to and modifying the acidic environment, uroguanylin acts as a key regulator of local pH homeostasis. portlandpress.comfrontiersin.org

| Intestinal Segment | Effect of Uroguanylin | Primary Ions Transported | Key Research Finding | References |

|---|---|---|---|---|

| Proximal Duodenum | Strong stimulation of secretion | Cl- and HCO3- | Uroguanylin-induced short-circuit current (Isc) is significantly enhanced at acidic luminal pH (5.0-5.5). | physiology.orgnih.gov |

| Jejunum & Ileum | Moderate stimulation of secretion | Cl- and HCO3- | Responses are significantly lower than in the proximal duodenum. | physiology.orgnih.gov |

| Cecum | Strong stimulation of secretion | Cl- and HCO3- | Response to uroguanylin is comparable to the duodenum at neutral pH. | physiology.orgnih.gov |

| Distal Colon | Weaker stimulation of secretion | Cl- | The secretory response is less pronounced compared to the small intestine and cecum. | physiology.orgnih.gov |

Renal Function and Sodium-Water Homeostasis

Beyond its local effects in the gut, uroguanylin functions as a circulating hormone that influences renal function, forming a proposed "entero-renal axis". frontiersin.orgnih.gov This axis links dietary salt ingestion with renal salt excretion. nih.gov After a high-salt meal, prouroguanylin is released from the intestine into the bloodstream, travels to the kidneys, and is processed into its active form, uroguanylin. frontiersin.org This system allows the body to rapidly respond to changes in dietary sodium and maintain sodium and water balance. nih.govnih.gov

Natriuretic, Kaliuretic, and Diuretic Effects

In both mouse and rat models, intravenous administration of uroguanylin elicits significant natriuretic (increased sodium excretion), kaliuretic (increased potassium excretion), and diuretic (increased water excretion) effects. icm.edu.plnih.govscielo.br These effects occur without significant changes to the glomerular filtration rate, suggesting that uroguanylin acts directly on renal tubules to inhibit ion and water reabsorption. icm.edu.plscielo.br

Studies in uroguanylin knockout mice have provided strong evidence for its physiological role; these mice exhibit elevated blood pressure and an impaired ability to excrete a sodium load administered orally. nih.gov Interestingly, while uroguanylin can act on GC-C receptors in the kidney, studies in GC-C knockout mice have shown that they still exhibit a natriuretic response to uroguanylin. scielo.br This suggests the presence of an alternative, GC-C-independent signaling mechanism for uroguanylin in the kidney. portlandpress.comfrontiersin.org Further research in rats has indicated that while both uroguanylin and its precursor, prouroguanylin, are natriuretic, they may have different potencies and potentially distinct mechanisms of action, with uroguanylin itself possibly playing an antikaliuretic (potassium-sparing) role at low doses. nih.govnih.gov

| Effect | Description | Animal Model | Key Research Finding | References |

|---|---|---|---|---|

| Natriuresis | Increased urinary sodium excretion | Mouse, Rat | Uroguanylin infusion dose-dependently increases sodium excretion. Effect is blunted in uroguanylin knockout mice after an oral salt load. | icm.edu.plnih.govscielo.br |

| Kaliuresis | Increased urinary potassium excretion | Mouse, Rat | Uroguanylin infusion increases potassium excretion. | icm.edu.plfrontiersin.orgscielo.br |

| Diuresis | Increased urine output (water excretion) | Mouse, Rat | Accompanies the increased excretion of sodium and potassium. | icm.edu.plnih.govfrontiersin.org |

| Antikaliuresis | Decreased urinary potassium excretion | Rat | Observed at low doses of uroguanylin, suggesting a complex, dose-dependent role in potassium handling. | nih.govnih.gov |

Regulation of Urinary Electrolyte and Water Excretion

Tyr-Uroguanylin plays a significant role in renal function by modulating the excretion of electrolytes and water. In vivo studies in mouse models have consistently demonstrated that the administration of uroguanylin induces potent natriuretic (sodium excretion), kaliuretic (potassium excretion), and diuretic (water excretion) effects. scielo.brnih.govportlandpress.com These responses are both time- and dose-dependent, with maximal effects on sodium and potassium excretion typically observed within 30 to 40 minutes following infusion in mice. scielo.brnih.gov

The mechanism underlying these renal effects involves the regulation of tubular transport processes. Research indicates that uroguanylin administration leads to the downregulation of the messenger RNA (mRNA) for the Na+/K+ ATPase γ-subunit and the chloride channel, ClC-K2, in the mouse kidney. nih.govfrontiersin.org The Na+/K+ ATPase is a critical pump for sodium reabsorption in the nephron; its downregulation would therefore promote sodium excretion. scielo.br These changes in gene expression suggest that uroguanylin can influence both acute and long-term renal function. nih.govfrontiersin.org Interestingly, these effects occur without significant changes in glomerular filtration rate or blood pressure, pointing towards a direct action on renal tubules. scielo.br

While uroguanylin's effects are well-documented, its precise receptor-mediated pathway in the kidney is complex. The primary receptor for uroguanylin in the intestine is guanylyl cyclase C (GC-C). However, mice lacking the GC-C receptor still exhibit significant natriuresis and kaliuresis in response to uroguanylin, which suggests the presence of an alternative, GC-C-independent signaling mechanism in the kidney. scielo.brnih.gov

Table 1: Effects of Uroguanylin on Renal Excretion in Mice

| Parameter | Method of Administration | Observation | Reference |

|---|---|---|---|

| Diuresis (Urine Volume) | Intravenous Infusion | Time- and dose-dependent increase. | scielo.br |

| Natriuresis (Sodium Excretion) | Intravenous Infusion | Significant, time- and dose-dependent increase; more potent than guanylin (B122020). | scielo.broup.com |

| Kaliuresis (Potassium Excretion) | Intravenous Infusion | Significant, time- and dose-dependent increase. | scielo.brnih.gov |

| Renal Gene Expression | Intravenous Treatment | Downregulation of mRNA for Na+/K+ ATPase γ-subunit and chloride channel ClC-K2. | nih.gov |

Role in Maintaining Body Sodium Balance

Tyr-Uroguanylin is a key hormonal regulator in the maintenance of body sodium homeostasis, particularly in response to dietary salt intake. nih.govnih.gov Studies involving uroguanylin gene inactivation in mice have provided critical insights into this role. Uroguanylin knockout mice exhibit a significantly impaired ability to excrete sodium in their urine after being given an oral salt load. frontiersin.orgnih.govjci.orggenscript.com This blunted natriuretic response to enteral NaCl suggests that uroguanylin is essential for the physiological process that eliminates excess salt consumed in the diet. nih.govjci.org

Consequently, mice deficient in uroguanylin are prone to developing elevated blood pressure. nih.govjci.orggenscript.com This finding directly links the peptide's function in sodium excretion to long-term cardiovascular regulation. The impairment is specific to the oral route of salt administration; when salt is given intravenously, uroguanylin-deficient mice excrete sodium at levels comparable to wild-type mice. frontiersin.orgnih.gov This crucial distinction highlights uroguanylin's role as a messenger that is activated by salt ingestion in the gastrointestinal tract. nih.gov Furthermore, dietary salt levels can influence uroguanylin expression, with increases in dietary NaCl leading to upregulated uroguanylin mRNA levels in the intestine. nih.govjci.org

Table 2: Key Findings in Uroguanylin Knockout (-/-) vs. Wild-Type (+/+) Mice

| Condition | Observation in Uroguanylin -/- Mice | Implication | Reference |

|---|---|---|---|

| Oral NaCl Load | Blunted urinary sodium excretion. | Uroguanylin is critical for the natriuretic response to ingested salt. | nih.govjci.orggenscript.com |

| Intravenous NaCl Load | Normal natriuretic response. | The hormone's primary role is linked to the gastrointestinal system's detection of salt. | frontiersin.orgnih.gov |

| Blood Pressure | Elevated blood pressure (hypertension). | Impaired sodium excretion contributes to increased blood pressure. | frontiersin.orgjci.orggenscript.com |

Intestine-Kidney Endocrine Axis Hypothesis

The physiological findings in mouse and rat models strongly support the existence of an intestine-kidney endocrine axis mediated by Tyr-Uroguanylin. frontiersin.orgnih.govjci.org This hypothesis posits that uroguanylin functions as a natriuretic hormone produced by the gastrointestinal system in response to the ingestion of excess salt. nih.govjci.orgnih.gov Following its release from enteroendocrine cells in the stomach and small intestine, the hormone (likely in its pro-hormone form, prouroguanylin) enters the bloodstream and travels to the kidneys. nih.govnih.govresearchgate.net

Upon reaching the kidneys, it acts on tubular cells to promote the excretion of sodium and water, thereby maintaining systemic salt balance. frontiersin.orgnih.gov This provides a direct communication link coordinating salt intake with renal salt excretion. frontiersin.org The observation that oral salt loads, but not intravenous ones, are handled differently in uroguanylin-deficient mice is a cornerstone of this theory. nih.govjci.org While this endocrine pathway is a key component, it's noted that uroguanylin is also produced locally within the kidney, suggesting that it may also exert paracrine or autocrine effects to regulate renal sodium transport. nih.govresearchgate.net

Central Nervous System Involvement

Gut-Brain Axis Interactions

Beyond its renal functions, Tyr-Uroguanylin is an integral component of the gut-brain axis, a complex bidirectional communication network. nih.govnih.govwikipedia.org It functions as an endocrine signal linking nutrient status in the gut to regulatory centers in the brain. nih.govmdpi.com Research has established that food consumption is a primary physiological stimulus for the secretion of the precursor, prouroguanylin, from intestinal cells into the circulation in both mice and humans. nih.govjci.orgnih.gov

This circulating prohormone travels to the central nervous system (CNS), where it undergoes a critical conversion. nih.gov Protein extracts from the hypothalamus can convert prouroguanylin into its active form, uroguanylin. nih.gov This active peptide then interacts with its receptors in the brain to modulate neural circuits, particularly those involved in appetite and satiety. nih.gov This mechanism represents a distinct gut-brain signaling pathway where a gut-derived prohormone is selectively activated within the CNS to regulate homeostatic functions like food intake. nih.govjci.org

Regulation of Food Intake and Satiety Signaling

Tyr-Uroguanylin acts as a satiety hormone within the central nervous system. nih.gov Its signaling pathway is crucial for regulating caloric consumption and energy balance. jci.org This function is mediated through the guanylyl cyclase 2C (GUCY2C) receptor, which is expressed in key appetite-regulating areas of the brain, such as the hypothalamus. nih.govjci.org

Studies in mice have demonstrated that when GUCY2C receptors are activated in the CNS by an agonist, food intake is reduced. nih.gov Conversely, mice engineered to lack the GUCY2C receptor exhibit hyperphagia (excessive eating), leading to the development of obesity and metabolic syndrome. nih.govjci.org This indicates that the uroguanylin-GUCY2C axis provides a tonic, anorexigenic (appetite-suppressing) signal. jci.org Furthermore, this pathway has been implicated in the pathophysiology of diet-induced obesity. In mouse models, a high-calorie diet can suppress the expression of intestinal uroguanylin and eliminate its post-meal secretion, effectively silencing this natural satiety signal and potentially contributing to a cycle of overeating. nih.gov

Expression in Brain Regions (e.g., Hypothalamus, Prefrontal Cortex)

The components of the Tyr-Uroguanylin signaling system are strategically located in specific regions of the rodent brain that are critical for metabolic regulation and higher-order functions. Both uroguanylin (UGN) mRNA and its protein precursor, prouroguanylin, have been detected in the mouse brain, including the hypothalamus, cerebral cortex, and cerebellum. nih.gov

The receptor for uroguanylin, guanylyl cyclase C (GC-C), is also expressed in neurons across several rodent brain regions. nih.govfrontiersin.org Crucially, its expression is prominent in the hypothalamus, specifically within the arcuate nucleus in proopiomelanocortin (POMC)-expressing neurons, which are well-known for their role in suppressing appetite. nih.govfrontiersin.org GC-C is also found in the ventral premammillary nucleus of the hypothalamus. nih.gov In addition to the hypothalamus, GC-C expression has been identified in the prefrontal cortex (PFC) of rodents. nih.govfrontiersin.org The expression of both the ligand and its receptor in these key brain areas is not static; for instance, UGN mRNA levels in the mouse hypothalamus and cortex are regulated by feeding status, decreasing in the hypothalamus and increasing in the cortex after a meal. nih.gov

Table 3: Uroguanylin/GUCY2C Expression in the Rodent Brain

| Brain Region | Molecule Detected | Key Finding | Reference |

|---|---|---|---|

| Hypothalamus | UGN mRNA, proUGN protein, GC-C | Expression confirmed; GC-C is located in anorexigenic POMC neurons of the arcuate nucleus. UGN mRNA expression decreases after a meal. | nih.govfrontiersin.org |

| Cerebral Cortex | UGN mRNA, proUGN protein, GC-C | Expression confirmed. UGN mRNA expression increases after a meal. | nih.gov |

| Prefrontal Cortex | GC-C | GC-C expression has been identified in the PFC of rodents. | nih.govfrontiersin.org |

| Cerebellum | UGN mRNA, proUGN protein, GC-C | Expression confirmed in rodent cerebellum. | nih.govfrontiersin.org |

| Midbrain | UGN mRNA, proUGN protein, GC-C | Expression confirmed in rodent midbrain. | nih.gov |

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Tyr-Uroguanylin (mouse, rat) |

| Sodium (Na+) |

| Potassium (K+) |

| Sodium Chloride (NaCl) |

| Guanylin |

| Prouroguanylin |

Impact on Brown Adipose Tissue Activation

Tyr-Uroguanylin, and its parent molecule Uroguanylin, have been identified as key central regulators of brown adipose tissue (BAT) activation and thermogenesis in mice. This function is particularly relevant in the context of metabolic regulation and energy expenditure.

Studies in mice have demonstrated that the central administration of Uroguanylin induces the activation of BAT, leading to a decrease in plasma glucose concentrations. uniprot.org This suggests a role for brain-derived Uroguanylin in the postprandial activation of BAT, contributing to the regulation of glucose metabolism. uniprot.org The mechanism appears to be centrally mediated, as the primary receptor for Uroguanylin, guanylate cyclase C (GC-C), is not detected in mouse BAT, indicating that Uroguanylin's effects on this tissue are not direct. nih.gov

Chronic central infusion of Uroguanylin in diet-induced obese mice has been shown to reduce weight gain and adiposity. researchgate.net Notably, these effects were independent of changes in food intake, pointing towards an increase in energy expenditure as the underlying mechanism. researchgate.net This thermogenic effect is mediated through the sympathetic nervous system, highlighting a gut-brain-adipose tissue axis in the control of energy balance. researchgate.net

The activation of BAT is characterized by an increase in the expression of specific thermogenic markers, with Uncoupling protein 1 (UCP1) being the most prominent. While direct quantitative data on Tyr-Uroguanylin's effect on UCP1 expression is emerging, the established link between centrally administered Uroguanylin and increased BAT activity strongly implies an upregulation of this key thermogenic protein. uniprot.orgresearchgate.net

| Experimental Model | Intervention | Observed Effect on BAT | Associated Metabolic Outcome | Reference |

|---|---|---|---|---|

| Diet-induced obese mice | Chronic central infusion of Uroguanylin | Increased BAT activity | Reduced weight gain and adiposity | researchgate.net |

| Wild-type mice | Central application of Uroguanylin | Acute and chronic BAT activation | Decreased plasma glucose concentration | uniprot.org |

Autocrine, Paracrine, and Endocrine Modes of Action of Tyr-Uroguanylin (mouse, rat)

Tyr-Uroguanylin exerts its diverse physiological effects through autocrine, paracrine, and endocrine signaling mechanisms, allowing for both local and systemic regulation.

Paracrine and Autocrine Actions: In the gastrointestinal tract, Uroguanylin is secreted by enteroendocrine cells into the intestinal lumen, where it acts on the apical receptors of neighboring epithelial cells (paracrine) or on the secreting cell itself (autocrine) to regulate fluid and electrolyte transport. nih.gov A similar local action is proposed in the kidney, where Uroguanylin is produced and can act on renal tubules to modulate sodium excretion. nih.govresearchgate.net In the rat pancreas, the co-localization of Uroguanylin and its receptor in the ductal system suggests a luminal paracrine or autocrine mechanism for regulating pancreatic secretion. uniprot.org The secretion of guanylin peptides appears to be under the control of the parasympathetic nervous system via the vagus nerve. nih.gov

Endocrine Actions: Beyond its local effects, Uroguanylin functions as a true endocrine hormone. It is secreted from the intestine into the bloodstream in response to nutrient intake, particularly after a salty meal. nih.govjci.org This circulating Uroguanylin then travels to distant target organs. A key endocrine pathway is the "gut-renal axis," where intestinal Uroguanylin acts on the kidneys to promote natriuresis (sodium excretion), kaliuresis (potassium excretion), and diuresis (water excretion), thus helping to maintain sodium and fluid balance. nih.govnih.gov Another critical endocrine pathway is the "gut-brain axis," where circulating Uroguanylin crosses the blood-brain barrier to act on the hypothalamus, regulating satiety and energy expenditure through the activation of brown adipose tissue. researchgate.netjci.org

| Mode of Action | Site of Action | Physiological Effect | Reference |

|---|---|---|---|

| Paracrine/Autocrine | Intestine | Regulation of fluid and electrolyte secretion | nih.gov |

| Paracrine/Autocrine | Kidney | Modulation of sodium excretion | nih.govresearchgate.net |

| Paracrine/Autocrine | Pancreas | Regulation of pancreatic electrolyte secretion | uniprot.org |

| Endocrine (Gut-Renal Axis) | Kidney (from intestine) | Promotion of natriuresis, kaliuresis, and diuresis | nih.govnih.gov |

| Endocrine (Gut-Brain Axis) | Hypothalamus (from intestine) | Regulation of satiety and BAT activation | researchgate.netjci.org |

Biosynthesis, Processing, and Regulation of Tyr Uroguanylin Mouse, Rat

Gene Expression and Transcriptional Regulation

The expression of the gene encoding uroguanylin (B126073), GUCA2B, is subject to complex regulation, influenced by tissue-specific factors, nutritional status, and hormonal signals. jpp.krakow.plgenecards.org

Tissue-Specific mRNA Abundance

In rats and mice, uroguanylin mRNA exhibits a distinct pattern of expression throughout the gastrointestinal tract and in other tissues. It is most abundantly expressed in the proximal small intestine, particularly the duodenum and jejunum, with levels decreasing progressively towards the distal small intestine and colon. jpp.krakow.plicm.edu.plphysiology.org While guanylin (B122020) expression is highest in the distal intestine, uroguanylin predominates in the proximal segments. icm.edu.plphysiology.org Uroguanylin mRNA is also found in the stomach, specifically in enterochromaffin-like (ECL) cells. icm.edu.pl Beyond the digestive system, the kidney also expresses uroguanylin mRNA, primarily in the proximal tubules, suggesting a role in renal function. oup.comnih.gov

Table 1: Tissue-Specific mRNA Abundance of Uroguanylin in Rodents

| Tissue | Relative mRNA Abundance | Primary Cellular Source |

|---|---|---|

| Duodenum | High | Enterochromaffin cells jpp.krakow.pl |

| Jejunum | High | Enterochromaffin cells jpp.krakow.pl |

| Ileum | Moderate | Enterochromaffin cells |

| Colon | Low | Goblet and epithelial cells semanticscholar.org |

| Stomach | Low | Enterochromaffin-like (ECL) cells icm.edu.pl |

| Kidney | Present | Proximal and distal tubular epithelial cells oup.comnih.gov |

Influence of Nutritional Status and Dietary Factors (e.g., Salt Intake, Zinc)

The transcription of the uroguanylin gene is highly responsive to dietary cues, particularly salt intake and zinc levels.

A high-salt diet leads to an increase in uroguanylin expression in both the intestine and the kidney. jpp.krakow.plfrontiersin.org This response is believed to be a key component of an entero-renal axis that helps manage sodium balance. frontiersin.org Conversely, salt restriction results in decreased levels of uroguanylin mRNA. jpp.krakow.plsemanticscholar.org

Zinc deficiency has also been shown to significantly impact uroguanylin gene expression. In rats, a zinc-deficient diet leads to a notable increase in preprouroguanylin mRNA levels in the small intestine. nih.govpnas.org This upregulation suggests a potential link between zinc status and the regulation of intestinal fluid balance. nih.gov

Hormonal Regulation of Gene Expression (e.g., Leptin, Insulin (B600854), Sex Hormones)

The expression of uroguanylin is under the control of several key metabolic hormones, including leptin and insulin. jpp.krakow.pl

Leptin, a hormone primarily involved in energy balance, appears to be a crucial regulator of intestinal uroguanylin production. bioscientifica.com In mice, food deprivation leads to a reduction in uroguanylin expression in the duodenum, an effect that can be reversed by either refeeding or leptin administration. bioscientifica.com Furthermore, in leptin-deficient ob/ob mice, duodenal uroguanylin expression is decreased, and this is restored with leptin treatment. bioscientifica.com Conversely, diet-induced obese mice with high leptin levels show increased intestinal uroguanylin. bioscientifica.com

Insulin is another hormone that influences uroguanylin expression. jpp.krakow.pl While the precise mechanisms are still under investigation, it is recognized as a regulator of uroguanylin gene expression. jpp.krakow.pl Sex hormones have also been implicated in the regulation of uroguanylin, contributing to the complex hormonal control of its synthesis. jpp.krakow.pl

Precursor Processing and Activation

Uroguanylin is synthesized as a larger precursor protein, pro-uroguanylin, which must undergo enzymatic cleavage to become the biologically active peptide, Tyr-uroguanylin. frontiersin.orgbioscientifica.com

Pro-uroguanylin Conversion to Mature Tyr-Uroguanylin

Pro-uroguanylin is the primary circulating form of the hormone. nih.govportlandpress.com The conversion to the mature, active form can occur in different locations. In the intestine, pro-uroguanylin secreted into the lumen can be processed into active uroguanylin. nih.gov It is also proposed that circulating pro-uroguanylin is transported to the central nervous system and the kidneys, where it is then cleaved into its active form. nih.govportlandpress.com In rats, three molecular forms have been identified in the intestine and kidney: a 15-amino acid uroguanylin, an 18-amino acid uroguanylin, and a 9.4-kDa pro-uroguanylin. oup.com The 15-amino acid form is considered the final active product. oup.com

Enzymatic Cleavage Mechanisms

The precise enzymatic machinery responsible for the conversion of pro-uroguanylin to uroguanylin is not fully elucidated. However, it is known that the cleavage occurs at specific sites on the precursor protein. oup.com In vitro studies have shown that chymotrypsin (B1334515) can process pro-uroguanylin to uroguanylin, suggesting its potential involvement in the duodenum where it is present in pancreatic juice. icm.edu.pl The processing of pro-uroguanylin results in the formation of two essential intramolecular disulfide bonds, which are critical for the biological activity of the mature peptide. oup.com Interestingly, there isn't a common amino acid sequence at the cleavage site across different guanylin peptide precursors, indicating a complex and specific processing mechanism. oup.com

Metabolism and Degradation of Tyr Uroguanylin Mouse, Rat

In Vivo Peptide Stability and Half-Life Considerations

Uroguanylin (B126073), and by extension its Tyr-analog, exhibits significant stability in biological systems compared to its counterpart, guanylin (B122020). In circulation, a substantial portion of uroguanylin exists as the bioactive peptide, with estimates suggesting this active form constitutes about 60-90% of the total plasma uroguanylin. icm.edu.pl The remainder circulates as the inactive precursor, prouroguanylin. icm.edu.pl This indicates a degree of resistance to rapid systemic degradation.

The peptide's stability is largely attributed to its compact structure, which is reinforced by disulfide bonds, and specific amino acid residues that protect it from enzymatic breakdown. jci.orgnih.gov While specific half-life data for Tyr-Uroguanylin in mouse or rat models is not extensively detailed in the literature, the stability of the parent molecule, uroguanylin, suggests a longer duration of action compared to peptides that are more susceptible to proteolysis. For instance, studies on related synthetic analogs like linaclotide, which is designed for enhanced stability, show intestinal half-lives of approximately 48 minutes in simulated intestinal fluid, with degradation initiated by cleavage and disulfide bond reduction. acs.orgnih.govacs.org The inherent resistance of the uroguanylin structure suggests its half-life is sufficient to allow it to function as both a paracrine regulator in the gut and as a circulating hormone acting on distant sites like the kidney. nih.govscielo.br

| Feature | Description | Implication for Stability |

| Circulating Form | ~60-90% of plasma uroguanylin is the active peptide. icm.edu.pl | High proportion of active form suggests resistance to rapid plasma degradation. |

| Precursor | Circulates as both prouroguanylin and active uroguanylin. scielo.br | Processing from the pro-form to the active form is a key metabolic step. |

| Structural Integrity | Compact, disulfide-bonded structure. scielo.brjpp.krakow.pl | Confers general resistance to degradation. |

Enzymatic Degradation Pathways (e.g., Proteolytic Cleavage)

The metabolism of Tyr-Uroguanylin begins with its synthesis as a larger prepropeptide, which is processed to prouroguanylin. icm.edu.pl The conversion of the inactive prouroguanylin to the biologically active uroguanylin is a critical activation step mediated by proteolytic cleavage. oup.comphysiology.org This cleavage releases the C-terminal active peptide. scielo.br Evidence suggests this conversion can occur in the intestinal lumen, potentially by enzymes like chymotrypsin (B1334515), and also within the renal tubules. icm.edu.plphysiology.org

A key feature differentiating the degradation pathway of uroguanylin from guanylin is its resistance to certain proteases. Guanylin is readily degraded and inactivated by enzymes like chymotrypsin, which cleaves the peptide bond after conserved tyrosine or phenylalanine residues. jci.orgphysiology.org In contrast, uroguanylin contains an asparagine residue at this key position, which makes it resistant to chymotrypsin-mediated degradation. physiology.orgportlandpress.com This resistance is a crucial factor in its stability, particularly within the kidney, allowing it to exert its physiological effects. jci.orgnih.gov While uroguanylin is resistant to chymotrypsin, its ultimate breakdown would involve other peptidases that cleave its peptide bonds and the reduction of its disulfide bridges, leading to inactivation. nih.gov

| Enzyme / Process | Role in Uroguanylin Metabolism | Substrate | Location |

| Prohormone Convertases | Cleavage of prepro-uroguanylin | Prepro-uroguanylin | Endoplasmic Reticulum/Golgi |

| Proteolytic Cleavage | Activation: converts prouroguanylin to active uroguanylin. physiology.org | Prouroguanylin | Intestinal Lumen, Renal Tubules icm.edu.plphysiology.org |

| Chymotrypsin | No significant degradation. physiology.orgportlandpress.com | Tyr-Uroguanylin | Intestine |

| Other Peptidases | Eventual inactivation and clearance. | Active Tyr-Uroguanylin | General Circulation, Kidney |

| Disulfide Bond Reduction | Inactivation by disrupting tertiary structure. nih.gov | Active Tyr-Uroguanylin | General Circulation, Target Tissues |

Impact of Post-translational Modifications on Stability and Activity (e.g., Tyrosine Modifications, Disulfide Bonds)

Post-translational modifications are fundamental to the structure, stability, and function of Tyr-Uroguanylin. These modifications dictate the peptide's ability to fold correctly, resist degradation, and bind to its receptor. nih.govfrontiersin.org

Disulfide Bonds: Tyr-Uroguanylin contains two intramolecular disulfide bonds that are absolutely essential for its biological activity. icm.edu.pljpp.krakow.pl These bonds form between four conserved cysteine residues, creating a stable, three-dimensional conformation. uni-bayreuth.deresearchgate.net This specific arrangement, known as the A-isomer, is the biologically active form that can bind to and activate its receptor, guanylate cyclase-C (GC-C). uni-bayreuth.de The formation of incorrect disulfide bonds results in inactive topological isomers (B-isomers). uni-bayreuth.de The prosequence of the uroguanylin precursor protein plays a crucial role in guiding the correct formation of these native disulfide bonds during the folding process. uni-bayreuth.de The stability conferred by these bonds makes the peptide more robust compared to linear peptides of a similar size. jpp.krakow.pl

Tyrosine Modifications: The "Tyr" in Tyr-Uroguanylin refers to a tyrosine residue. While native uroguanylin does not have a tyrosine in the position that would make it susceptible to chymotrypsin, the addition or presence of a tyrosine residue elsewhere, particularly at the C-terminus, could potentially create a cleavage site for exopeptidases. nih.gov However, the defining feature of uroguanylin's stability is the conserved internal asparagine residue that replaces the chymotrypsin-sensitive aromatic amino acid found in guanylin. jci.orgphysiology.org This substitution is a key evolutionary modification that enhances the peptide's stability and physiological activity, especially in the protease-rich environment of the renal tubules. jci.orgnih.gov

Post-translational modifications, in general, are known to profoundly affect protein stability, localization, and activity by altering the chemical properties of amino acid side chains. nih.govthermofisher.com For Tyr-Uroguanylin, the disulfide bridges and the specific amino acid sequence are the most critical of these modifications for ensuring its metabolic stability and function.

Research Methodologies and Animal Models in Tyr Uroguanylin Studies

In Vitro Experimental Systems

In vitro experimental systems are crucial for dissecting the molecular and cellular mechanisms of Tyr-uroguanylin action. These controlled environments allow for detailed investigation of receptor interactions, downstream signaling pathways, and specific cellular responses.

Cell Culture Models (e.g., T84 Cells, OK Cells)

Cell culture models provide a homogenous and reproducible system to study the effects of Tyr-uroguanylin. Human colorectal carcinoma T84 cells are a well-established model for studying intestinal electrolyte and water transport. icm.edu.plphysiology.org These cells resemble colonic crypt cells and express the guanylate cyclase C (GC-C) receptor, the primary target for uroguanylin (B126073). icm.edu.plnih.govsnmjournals.org Upon binding of uroguanylin, T84 cells exhibit a dose-dependent increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production. physiology.orgoup.com This signaling cascade ultimately leads to the stimulation of transepithelial chloride secretion, a key physiological response regulated by uroguanylin in the intestine. physiology.org

Opossum kidney (OK) cells are another valuable in vitro model, primarily used for investigating the renal actions of uroguanylin. These cells originate from the proximal tubule and allow for the study of uroguanylin's effects on renal epithelial transport processes.

Ussing Chamber Electrophysiology for Ion Transport Studies

The Ussing chamber is a vital tool for studying epithelial ion transport in response to Tyr-uroguanylin. nih.govharvardapparatus.comnih.gov This technique allows for the measurement of short-circuit current (Isc), an indicator of net ion movement across an epithelial tissue or cell monolayer mounted between two chambers. harvardapparatus.comdiva-portal.org In studies using mouse intestinal segments, the application of uroguanylin to the luminal side results in an increase in Isc, reflecting anion secretion. physiology.org For instance, research has shown that 1.0 µM uroguanylin stimulates Isc in various segments of the mouse intestine, with the proximal duodenum and cecum showing the most significant responses. physiology.org This effect is often used to quantify the secretory response and to investigate the involvement of specific ion channels and transporters. physiology.org Ussing chamber analysis of the jejunum from uroguanylin knockout mice revealed a reduction in the short-circuit current, indicating decreased electrogenic anion secretion. nih.gov

Receptor Binding Assays and cGMP Production Quantification

Receptor binding assays are employed to characterize the interaction of Tyr-uroguanylin with its receptor, GC-C. These assays typically use a radiolabeled ligand, such as 125I-labeled heat-stable enterotoxin (STa), a bacterial analog that also binds to GC-C, to compete with unlabeled uroguanylin for receptor binding sites on cell membranes prepared from tissues like the rat intestinal mucosa. snmjournals.orgpnas.org

Quantification of cGMP production is a direct measure of GC-C activation following ligand binding. oup.compnas.org In cultured T84 cells, synthetic rat uroguanylin-15 has been shown to dose-dependently increase cGMP production in a range of 10⁻⁹ to 10⁻⁶ M. oup.com Similarly, studies on duodenal mucosa from mice demonstrated that uroguanylin stimulates cGMP production. physiology.org This method is fundamental for confirming the biological activity of uroguanylin and for screening potential agonists or antagonists of the GC-C receptor.

In Vivo Animal Models (Mouse and Rat)

Transgenic and Knockout Mouse Models (e.g., Uroguanylin Gene Knockout, GC-C Knockout)

The development of genetically engineered mouse models has been a significant advancement in uroguanylin research. mdpi.commusculoskeletalkey.com

Uroguanylin Gene Knockout (Ugn-/-) Mice: These mice are generated by ablating the uroguanylin gene. nih.govresearchgate.net Studies on these animals have provided direct evidence for uroguanylin's role in regulating blood pressure and renal salt excretion. nih.govnih.govjci.org Ugn-/- mice exhibit increased mean arterial blood pressure and an impaired ability to excrete an enteral sodium chloride load. nih.govfrontiersin.org However, their natriuretic response to intravenous NaCl is similar to that of wild-type mice. jci.orgfrontiersin.org This suggests that uroguanylin is a key component of an enteric-renal axis that communicates dietary salt intake to the kidneys. nih.govjci.org Furthermore, cGMP levels are decreased in the small intestine mucosa of these mice, confirming the functional consequence of uroguanylin absence. nih.gov

Guanylate Cyclase-C (GC-C) Knockout (Gucy2c-/-) Mice: These mice lack the GC-C receptor. scielo.br Interestingly, GC-C knockout mice still exhibit natriuretic and kaliuretic responses to intravenously administered uroguanylin, quantitatively similar to wild-type mice. frontiersin.orgscielo.brscielo.br This surprising finding suggests the existence of an alternative, GC-C-independent signaling pathway for uroguanylin in the kidney. frontiersin.orgscielo.brscielo.br While they have normal blood pressure and renal sodium excretion under basal conditions, they are resistant to the intestinal secretory effects of uroguanylin and ST peptides. frontiersin.org

Renal Function Assays (e.g., Sealed-Mouse Renal Function Assay, Isolated Perfused Kidney)

Specific renal function assays are employed to directly measure the effects of Tyr-uroguanylin on the kidney.

Sealed-Mouse Renal Function Assay: This in vivo model is used to assess the diuretic, natriuretic, and kaliuretic effects of uroguanylin. scielo.brscielo.br In this assay, exogenous uroguanylin has been shown to increase sodium and potassium excretion in a time- and dose-dependent manner in mice. scielo.brscielo.br These effects suggest that uroguanylin acts on tubular transport mechanisms, as parameters like glomerular filtration rate and blood pressure remain unchanged. scielo.brscielo.br

Isolated Perfused Kidney: This ex vivo model allows for the direct examination of uroguanylin's effects on renal function, independent of systemic hormonal and neural influences. nih.govnih.govd-nb.info In the isolated perfused rat kidney, uroguanylin has been demonstrated to be both natriuretic and kaliuretic. nih.gov It increases the glomerular filtration rate and significantly reduces fractional sodium reabsorption. nih.gov For example, a maximal increase in sodium excretion was observed at a concentration of 0.66 µM uroguanylin, which reduced fractional sodium reabsorption from 78.7% to 58.8%. nih.gov This preparation is valuable for comparing the potency of uroguanylin with related peptides like guanylin (B122020) and for elucidating the direct renal mechanisms of action. nih.gov

Gastrointestinal Transit and Fluid Balance Studies

Studies on the gastrointestinal effects of uroguanylin and its analogues in rodent models are fundamental to understanding its function as a regulator of gut homeostasis. These investigations typically measure changes in intestinal transit time and fluid and electrolyte movement across the intestinal epithelium.

A common method for assessing gastrointestinal transit is the charcoal meal test. In this procedure, mice or rats are administered a non-absorbable marker, such as a suspension of charcoal in gum acacia, after a period of fasting. ijper.org Following a set time, the animals are euthanized, and the distance the charcoal has traveled along the small intestine is measured relative to the total length of the intestine. ijper.org This percentage provides an index of the rate of intestinal transit. ijper.org Studies using this method have demonstrated that oral administration of linaclotide, a synthetic analogue of uroguanylin, significantly accelerates gastrointestinal transit in mice and rats. portico.org

To study fluid and electrolyte balance , researchers often employ Ussing chambers. This technique involves mounting a section of isolated intestinal tissue, such as the jejunum, between two chambers, allowing for the measurement of ion transport across the mucosa. nih.gov Uroguanylin has been shown to stimulate the secretion of chloride ions, which drives the osmotic movement of water into the intestinal lumen. icm.edu.pl In uroguanylin knockout mice, the short-circuit current, an index of electrogenic anion secretion, was found to be reduced in the jejunum, confirming the peptide's role in this process. nih.gov Furthermore, studies using ligated intestinal loops in mice have shown that uroguanylin and its analogues stimulate both fluid secretion and the production of the second messenger, cyclic guanosine monophosphate (cGMP). portico.org

| Research Question | Methodology | Animal Model | Key Findings |

| Intestinal Transit Rate | Charcoal Meal Test | Mouse, Rat | Uroguanylin analogues accelerate the movement of a charcoal marker through the small intestine. portico.org |

| Intestinal Ion Secretion | Ussing Chamber | Mouse | Uroguanylin stimulates electrogenic anion secretion in the jejunum. nih.gov |

| Intestinal Fluid Secretion | Ligated Intestinal Loop | Mouse | Uroguanylin stimulates fluid accumulation within a sealed loop of the intestine. portico.org |

Approaches for Studying Extra-Intestinal Roles (e.g., Central Application, Tissue Expression Analysis)

Beyond its well-established role in the gut, uroguanylin's functions in other tissues are an active area of research. The primary methods for investigating these extra-intestinal roles involve analyzing tissue-specific expression and observing the effects of its application to non-intestinal sites.

Tissue Expression Analysis is crucial for identifying potential extra-intestinal targets of uroguanylin. Studies in mice and rats have revealed that uroguanylin mRNA and the peptide itself are present in tissues other than the intestine. nih.govoup.com For instance, uroguanylin expression has been detected in the kidney, where it is believed to form an "intestinal natriuretic peptide" system, carrying signals from the intestine to the kidney to regulate salt excretion. oup.comnih.govportlandpress.com High salt intake has been shown to increase uroguanylin expression in the mouse kidney. nih.gov Expression has also been identified in the pancreas, specifically in the B-cells of the pancreatic islets in rats, and in the brain. oup.comoup.com

To understand the function of uroguanylin in the central nervous system, central application techniques can be used. Although specific studies on the central application of Tyr-uroguanylin are not extensively detailed in the provided context, the detection of its family member, guanylin, in the hypothalamo-hypophyseal system suggests a potential role in the brain. oup.com It has been noted that guanylin injected into the bloodstream can cross the blood-brain barrier, indicating that these peptides can have central effects. google.com Investigating the central effects of Tyr-uroguanylin would similarly involve direct administration into the brain to bypass this barrier and observe subsequent physiological or behavioral changes.

Biochemical and Molecular Techniques

A range of biochemical and molecular techniques are essential for isolating, quantifying, and localizing Tyr-uroguanylin and its corresponding mRNA in mouse and rat models. These methods provide the foundation for understanding its synthesis, processing, and distribution.

Peptide Isolation and Purification

The initial identification and characterization of uroguanylin in rats involved its isolation and purification from biological sources like intestinal mucosa and urine. oup.comphysiology.org The process typically begins with homogenization of the tissue, followed by centrifugation. oup.com The resulting supernatant is then subjected to a series of chromatographic steps.

A common first step is solid-phase extraction using C₁₈ Sep-Pak cartridges , which separates peptides from other molecules based on hydrophobicity. oup.comoup.comphysiology.org Further purification is achieved through methods like gel permeation chromatography (e.g., using Sephadex G-25) to separate molecules by size, and reverse-phase high-performance liquid chromatography (RP-HPLC) , which provides high-resolution separation of peptides. oup.comphysiology.org Using these techniques, researchers successfully isolated and sequenced multiple forms of rat uroguanylin, including uroguanylin-15 and uroguanylin-18, from intestinal extracts. oup.com

| Purification Step | Principle | Purpose in Uroguanylin Isolation |

| Solid-Phase Extraction (C₁₈ Cartridge) | Hydrophobic Interaction | Initial capture and concentration of peptides from crude tissue homogenates or urine. oup.comphysiology.org |

| Gel Permeation Chromatography | Size Exclusion | Separation of uroguanylin and prouroguanylin from larger and smaller molecules. physiology.org |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobic Interaction | High-resolution purification of different molecular forms of uroguanylin to homogeneity for sequencing and functional studies. oup.com |

Radioimmunoassay and ELISA for Peptide Quantification

To measure the concentration of Tyr-uroguanylin in biological samples such as plasma, urine, or tissue extracts, highly sensitive immunoassays are employed.

A specific radioimmunoassay (RIA) has been developed for rat uroguanylin. oup.com This competitive assay involves using a specific antibody raised against synthetic rat uroguanylin. oup.comoup.com A known quantity of radioactively labeled Tyr-uroguanylin (e.g., ¹²⁵I-Tyr⁰-uroguanylin) is mixed with the sample containing an unknown amount of unlabeled uroguanylin. oup.com Both labeled and unlabeled peptides compete for the limited binding sites on the antibody. By measuring the radioactivity of the antibody-bound fraction, the concentration of uroguanylin in the original sample can be determined. mybiosource.com This RIA for rat uroguanylin was shown to be highly sensitive, capable of detecting the peptide at levels as low as 8 fmol/tube, with no cross-reactivity with guanylin. oup.com

Enzyme-Linked Immunosorbent Assay (ELISA) is another immunoassay technique that can be used for peptide quantification. amazonaws.comelisakits.co.uk While RIA uses a radioactive label, ELISA uses an enzyme-based detection system. elisakits.co.uk In a competitive ELISA, similar to the RIA, unlabeled uroguanylin in a sample would compete with a known amount of enzyme-labeled uroguanylin for antibody binding sites. The amount of enzyme activity is inversely proportional to the concentration of uroguanylin in the sample. While both RIA and ELISA are highly sensitive, ELISA avoids the need for radioactive materials and specialized handling. elisakits.co.uknih.gov

Northern Blotting, RT-PCR, qPCR, and In Situ Hybridization for mRNA Analysis

To understand the regulation and sites of Tyr-uroguanylin synthesis, researchers analyze the expression of its messenger RNA (mRNA).

Northern blotting has been used to determine the distribution and abundance of uroguanylin mRNA in various tissues of mice and rats. nih.govnih.govnih.gov This technique involves separating RNA by size via gel electrophoresis, transferring it to a membrane, and then probing with a labeled DNA or RNA sequence complementary to the uroguanylin mRNA. Studies using Northern blots have shown that prouroguanylin mRNA is strongly expressed in the proximal small intestine of the rat and throughout the mouse intestine. nih.govnih.gov

Reverse transcription-polymerase chain reaction (RT-PCR) is a more sensitive method used to detect the presence of specific mRNA, even at low levels. It was used to confirm the presence of uroguanylin mRNA in rat pancreatic islets. oup.comQuantitative PCR (qPCR) is a variation that allows for the quantification of mRNA levels.

In situ hybridization provides precise localization of mRNA within a tissue. This method uses a labeled probe that binds to the uroguanylin mRNA in preserved tissue sections, allowing researchers to visualize which specific cells are producing the peptide. In situ hybridization studies in mice revealed that uroguanylin mRNA is localized predominantly in the intestinal villi and in the superficial epithelial cells of the colon. nih.gov

| Technique | Purpose | Key Findings for Tyr-Uroguanylin (mouse, rat) |

| Northern Blotting | Quantify and determine the size of mRNA in different tissues. | Uroguanylin mRNA is highly expressed in the proximal small intestine. nih.govnih.gov |

| RT-PCR | Detect the presence of low-abundance mRNA. | Confirmed uroguanylin mRNA expression in rat pancreatic islets. oup.com |

| In Situ Hybridization | Localize mRNA expression to specific cell types within a tissue. | Uroguanylin mRNA is found in intestinal villi and superficial colonic epithelial cells. nih.gov |

Western Blotting and Immunohistochemistry for Protein Localization

Detecting the uroguanylin peptide directly within tissues is accomplished using antibody-based techniques like Western blotting and immunohistochemistry.

Western blotting is used to identify and quantify the uroguanylin protein in tissue extracts. Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific to uroguanylin. A secondary antibody that binds to the first and carries a detectable label allows for visualization. Western blot analysis has been used to confirm the absence of uroguanylin protein in knockout mice and to show that its levels increase in a mouse model of osmotic diarrhea. nih.govnih.gov

Immunohistochemistry (IHC) is used to visualize the location of the uroguanylin protein within the context of tissue architecture. researchgate.net Tissue sections are incubated with an antibody against uroguanylin, which binds to the peptide in the cells where it is present. The antibody's location is then revealed using a staining method. IHC studies have been instrumental in identifying the cellular source of uroguanylin, localizing it to enterochromaffin cells in the intestinal epithelium and to B-cells within the pancreatic islets of rats. oup.comresearchgate.net

Structure-Activity Relationship Studies via Peptide Synthesis and Modification

The biological activity of Tyr-uroguanylin, a peptide hormone crucial in regulating fluid and electrolyte balance, is intrinsically linked to its specific amino acid sequence and three-dimensional structure. To decipher this relationship, scientists employ peptide synthesis and modification techniques, systematically altering the molecule to pinpoint key functional domains.

A significant finding from these structure-activity relationship (SAR) studies is the critical role of the two intramolecular disulfide bonds. These bonds are essential for maintaining the peptide's conformation, which is necessary for its biological activity. icm.edu.plfrontiersin.org Studies involving the synthesis of uroguanylin and its analogs have confirmed that the disruption of these bonds leads to a loss of function. researchgate.net

The N-terminal region of uroguanylin has also been a focus of investigation. The presence of acidic amino acid residues at this terminus influences the peptide's potency, particularly in response to changes in pH. For instance, human uroguanylin, which contains N-terminal acidic residues, exhibits increased binding affinity and potency at acidic pH, a condition found in the upper gastrointestinal tract. pnas.org Deletion of these acidic amino acids has been shown to diminish this pH-dependent activity, highlighting their importance in the peptide's physiological function. pnas.org This characteristic distinguishes uroguanylin from the related peptide guanylin, which is less active in acidic environments. icm.edu.pl

Furthermore, the internal asparagine residue in uroguanylin contributes to its stability and resistance to degradation by proteases like chymotrypsin (B1334515), which is abundant in the duodenum. icm.edu.pl This resistance is a key structural feature that ensures its activity in the intestinal lumen. icm.edu.pl

Synthetic peptide chemistry has been instrumental in these investigations. Solid-phase peptide synthesis is a common method used to produce uroguanylin and its analogs. researchgate.netpnas.org This technique allows for the precise incorporation of modified or unnatural amino acids, enabling a detailed exploration of the structural requirements for receptor binding and activation. For example, a hybrid peptide created by substituting the central tripeptide of guanylin with that of uroguanylin was found to be inactive, demonstrating the specificity of the entire amino acid sequence for biological function. researchgate.net

Interactive Table: Key Structural Features and their Functional Importance in Uroguanylin

| Structural Feature | Functional Importance | Reference |

| Two Intramolecular Disulfide Bonds | Essential for maintaining the active conformation and biological activity. | icm.edu.plfrontiersin.orgresearchgate.net |

| N-terminal Acidic Amino Acids | Enhance potency and receptor binding affinity at acidic pH. | pnas.org |

| Internal Asparagine Residue | Confers resistance to degradation by chymotrypsin, ensuring stability in the duodenum. | icm.edu.pl |

| Specific Amino Acid Sequence | Crucial for receptor recognition and activation; minor changes can lead to inactivity. | researchgate.net |

Comparative Physiology and Evolutionary Aspects of Tyr Uroguanylin

Cross-Species Comparison of Uroguanylin (B126073) Function (e.g., Fish to Mammals)

The primary function of uroguanylin across vertebrate classes is the regulation of salt and water balance. frontiersin.org This is achieved through its actions on epithelial cells in the intestine and kidney, modulating ion transport in response to dietary salt intake. frontiersin.org